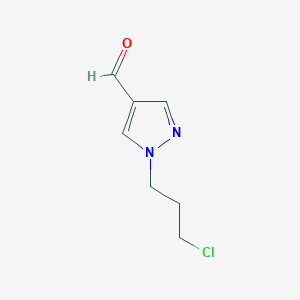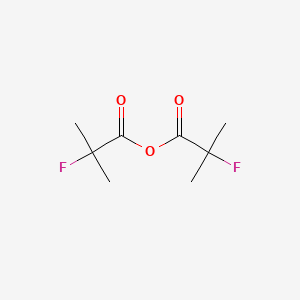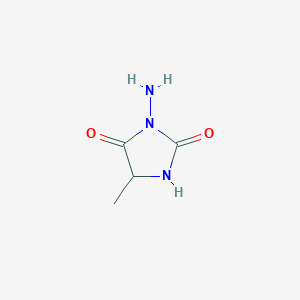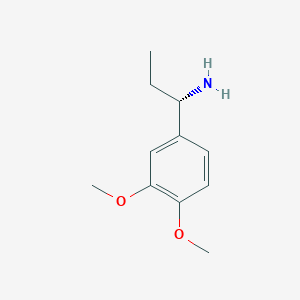![molecular formula C18H23N6NaO15P3 B12087929 Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt](/img/structure/B12087929.png)
Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt is a modified form of adenosine triphosphate (ATP), commonly referred to as “caged ATP.” This compound is biologically inactive until it is exposed to ultraviolet (UV) light, which releases the active ATP. This unique property makes it a valuable tool in various scientific research applications, particularly in the study of cellular mechanisms and biochemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt involves the esterification of the terminal phosphate group of ATP with a blocking group, specifically 1-(2-nitrophenyl)ethyl. This process typically requires the use of specific reagents and controlled reaction conditions to ensure the successful formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥95% .
化学反应分析
Types of Reactions
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt primarily undergoes photolysis, a reaction triggered by exposure to UV light. This reaction releases the active ATP from its caged form .
Common Reagents and Conditions
The photolysis reaction requires UV light at a wavelength of 360 nm. The reaction conditions must be carefully controlled to ensure the efficient release of ATP without causing degradation of the compound .
Major Products Formed
The primary product of the photolysis reaction is the active ATP, which can then participate in various biochemical processes within the cell .
科学研究应用
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a photolyzing substrate in studies involving luciferase-mediated bioluminescence and other ATP-dependent photolytic processes
Biology: Employed to study the dynamics of ATP-driven molecular motors, such as myosin Va, and to investigate intracellular mechanisms
Medicine: Utilized in research on muscle fiber relaxation and active transport mechanisms
Industry: Applied in the development of assays for detecting cellular viability and other biochemical assays
作用机制
The mechanism of action of Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt involves the release of active ATP upon exposure to UV light. The caged ATP is biologically inactive until the photolysis reaction occurs, which breaks the ester bond and releases the active ATP. This allows for precise control over the timing and location of ATP release within the cell, making it a powerful tool for studying cellular processes .
相似化合物的比较
Similar Compounds
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Disodium Salt: Another form of caged ATP with similar properties and applications
Adenosine 5’-Triphosphate γ-[1-(2-Nitrophenyl)ethyl] Ester: A variant of caged ATP used in similar research applications
Uniqueness
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt is unique due to its high purity and specific blocking group, which allows for efficient and controlled release of active ATP. This makes it particularly valuable in studies requiring precise control over ATP release .
属性
分子式 |
C18H23N6NaO15P3 |
|---|---|
分子量 |
679.3 g/mol |
InChI |
InChI=1S/C18H23N6O15P3.Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);/t9?,12-,14-,15-,18-;/m1./s1 |
InChI 键 |
NBEAETPAEKIJHJ-MRUUEPESSA-N |
手性 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na] |
规范 SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(1S,2S,5R)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12087884.png)

![6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087903.png)

![(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine](/img/structure/B12087907.png)



![3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B12087931.png)
![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)
